![molecular formula C9H8BrNO2 B1526757 7-Bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one CAS No. 5755-05-5](/img/structure/B1526757.png)
7-Bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one
Overview
Description
7-Bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one is a brominated heterocyclic compound featuring a seven-membered oxazepine ring fused to a benzene moiety. Its molecular formula is C₉H₈BrNO₂ (molecular weight: 258.07 g/mol). It is commercially available as a specialty chemical (e.g., Ref: 10-F608179) and requires storage at 2–8°C under dry conditions .
Preparation Methods
Intramolecular Cyclization via Iridium-Catalyzed Allylic Substitution
One advanced method involves the iridium-catalyzed intramolecular allylic substitution to form the benzoxazepine ring system. This approach typically starts with allylic carbonates and uses a chiral iridium catalyst complex to induce cyclization with high enantioselectivity.
-
- Allylic carbonate precursors are treated with an iridium catalyst [Ir(cod)Cl]2 and phosphoramidite ligands in tetrahydrofuran (THF).
- The reaction is conducted at moderate temperatures (~25–50 °C) with bases such as DBU.
- The crude product is purified by silica gel column chromatography using petroleum ether/ethyl acetate mixtures.
- Yields of the desired 3,4-dihydrobenzo[f]oxazepin-5(2H)-one derivatives reach up to 73%, with enantiomeric excesses as high as 91% reported.
-
- This method allows for stereoselective synthesis, enabling access to enantiomerically enriched benzoxazepines.
- The use of mild conditions and efficient catalysts makes it attractive for complex molecule synthesis.
Reduction of 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one to Tetrahydro Derivative
A notable synthetic route involves the reduction of the lactam to the corresponding tetrahydro derivative, which is a related compound but provides insight into the manipulation of the benzoxazepine core.
-
- The starting material, 7-bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one, is dissolved in tetrahydrofuran (THF) under argon atmosphere.
- Borane-tetrahydrofuran complex is added slowly at room temperature and stirred for 1.5 hours.
- The reaction mixture is then heated at 65 °C overnight to complete reduction.
- Methanol is added dropwise to quench excess borane, followed by acid workup with 2M hydrochloric acid under reflux for 1 hour.
- After cooling, the mixture is partitioned between ethyl acetate and water.
- The aqueous layer is basified with sodium hydroxide and extracted with ethyl acetate.
- Drying and evaporation yield the reduced product as a colorless oil.
-
- The combined isolated products from the organic layers amount to approximately 2.6 g from 3.28 g starting material.
- Mass spectrometry confirms the molecular ion peak consistent with C9H10BrNO (molecular weight 229 g/mol).
- This method is referenced in patent WO2009/80725 and provides a reliable reduction pathway.
Synthesis via Reaction of Para-Quinone Methides and α-Hydroxy Amides
Another synthetic strategy involves the reaction of para-quinone methide derivatives with α-hydroxy amides under mild conditions to form benzoxazepine rings.
-
- The reaction is performed in dichloromethane (DCM) at 15 °C using a catalytic amount of a metal complex (e.g., cobalt catalyst C6).
- After initial coupling, the intermediate is treated with potassium carbonate at 15 °C to induce cyclization.
- The product is purified by silica gel chromatography with petroleum ether/ethyl acetate mixtures.
-
- The reaction yields benzoxazepines, including 7-bromo-substituted derivatives, with yields around 90%.
- Enantiomeric ratios of up to 94:6 have been reported, indicating good stereochemical control.
- The products are characterized by NMR and chiral HPLC methods confirming purity and stereochemistry.
Summary Table of Preparation Methods
Detailed Research Findings and Analysis
The iridium-catalyzed method (Method 1) is particularly valuable for synthesizing enantiomerically enriched benzoxazepines, which are important in medicinal chemistry due to their biological activities. The use of phosphoramidite ligands enhances stereoselectivity.
The reduction method (Method 2) demonstrates a classical approach to modify the oxidation state of the heterocyclic ring, enabling further functionalization or biological testing of the tetrahydro derivatives. The stepwise quenching and workup ensure high purity and yield.
The para-quinone methide approach (Method 3) is a versatile and efficient synthetic route that allows for the introduction of various substituents on the benzoxazepine framework. The mild reaction conditions preserve sensitive functional groups and provide high stereochemical control.
Across all methods, purification by silica gel chromatography with petroleum ether/ethyl acetate mixtures is standard, facilitating isolation of pure compounds.
Characterization techniques including NMR, mass spectrometry, and chiral HPLC are consistently employed to confirm structure, purity, and stereochemistry.
This comprehensive analysis of preparation methods for 7-Bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-one reveals multiple synthetic pathways tailored for different research needs, emphasizing catalytic cyclization, reduction, and conjugate addition-cyclization strategies with high yields and stereochemical control.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one undergoes various chemical reactions, including:
Substitution Reactions: : Where the bromine atom can be replaced by other groups through nucleophilic or electrophilic substitution.
Oxidation and Reduction Reactions: : Depending on the reagents, the compound can undergo changes in oxidation state, affecting its electronic properties.
Cyclization Reactions: : Further modifications can involve intramolecular reactions to create more complex structures.
Common Reagents and Conditions
Substitution: : Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: : Agents like potassium permanganate or hydrogen peroxide.
Reduction: : Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products
The primary products of these reactions depend on the substituents introduced or removed. For instance, nucleophilic substitution might yield various derivatives with amine, ether, or ester groups.
Scientific Research Applications
Medicinal Chemistry
Antidepressant Properties
Research indicates that derivatives of benzo[f][1,4]oxazepine compounds exhibit significant antidepressant activity. The mechanism is thought to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine reuptake inhibitors. Studies have shown that compounds similar to 7-bromo derivatives can enhance mood and alleviate symptoms of depression in preclinical models .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. It has been suggested that this compound may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for further research in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Material Science
Polymer Chemistry
In material science, the compound can be utilized as a building block for synthesizing novel polymers with specific properties. Its unique structure allows for the incorporation into polymer matrices that could enhance mechanical strength or thermal stability. Researchers are exploring its use in developing high-performance materials for electronic applications .
Nanocomposites
this compound is also being investigated for its potential application in nanocomposite materials. By integrating this compound into nanostructured materials, it may enhance properties such as conductivity or catalytic activity in various chemical reactions .
Analytical Chemistry
Chromatographic Applications
The compound has been explored as a reference standard in chromatographic techniques like HPLC (High-Performance Liquid Chromatography). Its well-defined chemical properties make it suitable for method validation and quality control in pharmaceutical formulations .
Spectroscopic Studies
Additionally, this compound serves as an important subject in spectroscopic studies. Its unique spectral fingerprints can aid in the identification and quantification of similar compounds in complex mixtures .
Case Studies
Mechanism of Action
Molecular Targets and Pathways
The mechanism by which 7-Bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one exerts its effects often involves binding to specific proteins or enzymes. Its molecular structure allows it to fit into active sites, altering the function or inhibiting the activity of these biological molecules. Pathways affected might include signal transduction, metabolic processes, or DNA replication.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following analysis focuses on analogs with substitutions at the 7-position of the benzo[f][1,4]oxazepin-5(2H)-one core, as well as related heterocyclic derivatives.
Substituent Effects at the 7-Position
Table 1: Key Structural Analogs and Their Properties
Key Observations :
- Physical State : Brominated derivatives (e.g., 7-bromo and 7-fluoro) are typically solids, whereas chloro- or methyl-substituted analogs (e.g., 3g, 3i) exist as yellow oils, suggesting bromine’s bulk and polarizability enhance crystallinity .
- Biological Activity : Bromine’s electron-withdrawing nature and size may enhance binding affinity in kinase inhibition. For example, brominated derivatives show selective TNIK inhibition, whereas methyl or chloro analogs lack reported bioactivity data .
Table 2: Comparative Bioactivity of Selected Derivatives
Notable Findings:
Biological Activity
7-Bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one (CAS Number: 5755-05-5) is a compound of significant interest due to its potential pharmacological applications. This article reviews its biological activity, particularly focusing on its structure-activity relationships (SAR), mechanisms of action, and therapeutic potential based on current research findings.
Property | Details |
---|---|
Molecular Formula | CHBrNO |
Molecular Weight | 242.07 g/mol |
CAS Number | 5755-05-5 |
Purity | NLT 98% |
Research indicates that derivatives of this compound exhibit various biological activities, primarily through modulation of cellular pathways. Notably, these compounds have been identified as inhibitors of Rho-associated protein kinases (ROCKs), which are implicated in several pathological conditions including glaucoma. One study reported that a derivative showed IC values of 93 nM and 3 nM against ROCK I and ROCK II, respectively, demonstrating strong selectivity and efficacy in lowering intraocular pressure (IOP) in ocular normotensive models .
Structure-Activity Relationship (SAR)
The SAR studies have shown that modifications to the oxazepin core significantly influence biological activity. For instance:
- Substituent Variations : The introduction of different substituents at specific positions on the benzene ring alters the compound's potency and metabolic stability. Compounds with larger substituents generally exhibited enhanced activity compared to those with smaller groups .
- Metabolic Stability : Some derivatives demonstrated improved metabolic profiles, which is crucial for therapeutic applications. For example, certain modifications led to a decreased extraction ratio in metabolic studies, correlating with increased retention time in systemic circulation .
Biological Activity and Case Studies
- Anticancer Activity : In vitro studies have shown that compounds derived from the oxazepin scaffold induce apoptosis in various cancer cell lines. A notable case involved a derivative that activated autophagic flux as a survival mechanism in colon cancer cells. Blocking autophagy enhanced the apoptotic effects of these compounds, suggesting potential for combination therapies .
- Neuroprotective Effects : Another study highlighted the neuroprotective properties of certain oxazepin derivatives against oxidative stress-induced neuronal cell death. These findings suggest a role for these compounds in treating neurodegenerative diseases .
- Cardiovascular Implications : The inhibition of ROCKs has implications for cardiovascular health, particularly in managing hypertension and related disorders. The ability of these compounds to selectively inhibit ROCKs could lead to novel treatments with fewer side effects compared to existing therapies .
Summary of Findings
The biological activity of this compound is characterized by its diverse pharmacological effects, particularly as a ROCK inhibitor with potential applications in treating glaucoma and other conditions. The ongoing research into its SAR continues to reveal insights into optimizing its efficacy and safety profile.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 7-Bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one, and how can reaction yields be maximized?
- Methodological Answer : High-yield synthesis often involves cyclocondensation of halogenated precursors under basic conditions. For example, brominated intermediates (e.g., 3-bromo-4-hydroxybenzaldehyde) can be coupled with aminophenols, achieving yields up to 97% in dioxane or methanol solvents . Key factors include solvent choice (polar aprotic solvents like DMSO enhance reactivity) and temperature control (reflux at 80–100°C). Purification via recrystallization (e.g., using methanol) improves purity .
Q. How should researchers interpret NMR and IR spectral data to confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : Look for alkene protons (δ 6.9–7.9 ppm) and NH signals (δ ~10.0 ppm, D₂O exchangeable) . Aromatic protons typically show multiplet patterns between δ 7.1–7.9 ppm.
- IR : Confirm carbonyl (C=O) stretches at ~1660 cm⁻¹ and NH stretches near 3200 cm⁻¹ . Absence of unwanted peaks (e.g., OH in DMSO-d₆) ensures purity.
- MS : Molecular ion peaks at m/z 315–317 (M⁺) with isotopic Br patterns (1:1 for ⁷⁹Br/⁸¹Br) validate the bromine substituent .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer : Use fume hoods for reactions involving halogenated reagents (e.g., bromine sources). Wear nitrile gloves and eye protection due to potential skin/eye irritation. Store the compound in airtight containers at –20°C to prevent hydrolysis, especially if labile groups (e.g., oxazepinone rings) are present .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data or unexpected byproducts during synthesis?
- Methodological Answer :
- Byproduct Analysis : Use HPLC or TLC (hexane:ethyl acetate, 2:1) to separate impurities. For example, reports 90–98% stereochemical purity via Daicel Chiralpak IF columns .
- Contradictory NMR Peaks : Verify solvent effects (e.g., DMSO-d₆ vs. CDCl₃) and consider variable-temperature NMR to assess dynamic processes (e.g., rotamers) .
- MS Discrepancies : High-resolution MS (HRMS) can differentiate isotopic clusters from co-eluting impurities .
Q. What strategies are effective for studying the compound's pharmacological activity, such as receptor binding or enzyme inhibition?
- Methodological Answer :
- In Vitro Assays : Use fluorescence polarization or SPR to measure binding affinity for GABAₐ receptors (common targets for benzodiazepine analogs) .
- Dose-Response Curves : Test concentrations from 1 nM to 100 µM in cell-based assays (e.g., neuronal viability or calcium flux) .
- Metabolic Stability : Assess hepatic microsome half-life (e.g., human liver microsomes + NADPH) to predict in vivo persistence .
Q. How can computational modeling (e.g., DFT or molecular docking) guide the design of analogs with enhanced activity?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., GABAₐ receptor subunits). Focus on halogen bonding between the bromine and Thr142 or Asn185 residues .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
Q. What advanced techniques characterize the compound’s stability under physiological conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to pH 1–13 buffers at 37°C for 24–72 hours. Monitor degradation via UPLC-MS; brominated compounds often show hydrolysis at the oxazepinone ring .
- Light Sensitivity : Use ICH Q1B guidelines to test photostability under UV (320–400 nm) and visible light .
Properties
IUPAC Name |
7-bromo-3,4-dihydro-2H-1,4-benzoxazepin-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO2/c10-6-1-2-8-7(5-6)9(12)11-3-4-13-8/h1-2,5H,3-4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTPNIBLOOMKHQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)Br)C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40733648 | |
Record name | 7-Bromo-3,4-dihydro-1,4-benzoxazepin-5(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40733648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5755-05-5 | |
Record name | 7-Bromo-3,4-dihydro-1,4-benzoxazepin-5(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40733648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.